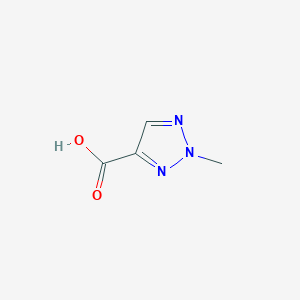

2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-7-5-2-3(6-7)4(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNZYOVVRMWTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608647 | |

| Record name | 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63062-88-4 | |

| Record name | 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of N2-Methylated Triazoles

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1][2] Within this class, the specific regioisomer this compound represents a particularly valuable, yet synthetically challenging, building block. Unlike its more commonly synthesized N1-substituted counterpart, the N2-isomer presents a unique steric and electronic profile, making it a critical component for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the prevailing synthetic strategies, delves into the mechanistic underpinnings of experimental choices, and offers detailed, field-proven protocols for its preparation and characterization.

Chapter 1: Core Synthetic Challenges & Strategic Approaches

The primary obstacle in the synthesis of this compound is controlling the regioselectivity of the N-methylation step. The 1H-1,2,3-triazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 positions, often resulting in a mixture of isomers that are challenging to separate.

Two principal strategies are employed to address this challenge:

-

Post-Cycloaddition N-Alkylation: This is the most common approach. It involves the initial construction of the 1H-1,2,3-triazole-4-carboxylate ring system, followed by the introduction of the methyl group. The success of this route hinges on carefully controlling the alkylation conditions to favor N2 substitution and on efficient chromatographic separation of the resulting isomers.

-

Regiocontrolled Cycloaddition: This more advanced strategy involves using starting materials or catalysts that inherently direct the formation of the N2-substituted triazole during the ring-forming cycloaddition step. While often more elegant, these methods can be substrate-specific and less universally applicable.

Caption: High-level overview of the two primary synthetic routes.

Chapter 2: Pathway A - The Workhorse Method: Post-Cycloaddition N-Alkylation

This pathway is the most frequently documented and relies on a three-step sequence: (1) Formation of a 1H-1,2,3-triazole-4-carboxylate ester, (2) Non-regioselective N-methylation, followed by isomer separation, and (3) Saponification to the target carboxylic acid.

Step 1: Synthesis of the 1H-1,2,3-Triazole-4-Carboxylate Precursor

The foundation of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful reaction that joins an azide with an alkyne to form the triazole ring.[3] While thermal cycloaddition is possible, it often leads to poor regioselectivity.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust and highly regioselective method to obtain the desired 1,4-disubstituted triazole ester.[1][2][4]

Experimental Protocol: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from established methods for CuAAC reactions.[4][5]

-

Setup: To a 250 mL round-bottom flask, add methyl propiolate (8.41 g, 100 mmol) and trimethylsilyl azide (11.5 g, 100 mmol).

-

Reaction: The mixture is heated in a high-pressure reactor at 105°C for 90 hours with magnetic stirring.

-

Workup: Cool the reaction mixture to 0°C. Slowly add methanol (40 mL) under cooling. An off-white solid will precipitate.

-

Isolation: Stir the suspension at room temperature for 45 minutes, then add diethyl ether (25 mL). Filter the solid, wash thoroughly with diethyl ether and pentane, and dry under vacuum.

-

Purification: The crude solid can be recrystallized from a hot methanol/diethyl ether mixture to yield Methyl 1H-1,2,3-triazole-4-carboxylate as a white crystalline solid.

Step 2: The Critical N-Methylation and Isomer Separation

This step is the most challenging due to the competing reaction at N1 and N2. The reaction of the precursor ester with an alkylating agent like methyl iodide in the presence of a base typically yields a mixture of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate and the desired Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.[6]

Experimental Protocol: N-Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate

This procedure is based on the methodology reported by Prabakaran et al.[6]

-

Setup: Dissolve Methyl 1H-1,2,3-triazole-4-carboxylate (2.0 g, 15.7 mmol) in dry N,N-Dimethylformamide (DMF, 15 mL) in a flask under a nitrogen atmosphere.

-

Reagents: Cool the solution to 0°C (ice bath). Add potassium carbonate (K₂CO₃, 2.6 g, 18.8 mmol) followed by the dropwise addition of methyl iodide (3.35 g, 23.6 mmol).

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Workup: Remove the DMF under reduced pressure. The resulting residue contains a mixture of the N1 and N2 methylated isomers.

-

Separation: The crucial separation is achieved via column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically required to resolve the two major isomers. The fractions corresponding to each isomer are collected separately and the solvent is evaporated.

Data Presentation: Isomer Ratios and Yields

The ratio of N1 to N2 isomers is highly dependent on the specific reaction conditions. While a comprehensive table is difficult to compile due to variations in reported experiments, the following provides a representative expectation.

| Alkylating Agent | Base | Solvent | Temperature | Typical N1:N2 Ratio | Reference |

| Methyl Iodide | K₂CO₃ | DMF | 0°C to RT | ~1:1 to 2:1 | [6] |

| Dimethyl Sulfate | NaH | THF | RT | Varies, often favors N1 | General Alkylation |

Note: These ratios are illustrative. Empirical optimization is essential for maximizing the yield of the desired N2 isomer.

Step 3: Saponification to the Final Product

Once the pure Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate isomer has been isolated, the final step is a standard ester hydrolysis.

Experimental Protocol: Hydrolysis to this compound

-

Setup: Dissolve the purified Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 g, 7.08 mmol) in a mixture of methanol (10 mL) and water (5 mL).

-

Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O, 0.36 g, 8.5 mmol) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water (10 mL).

-

Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of the carboxylic acid will form.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven to yield the final product.

Caption: Step-by-step workflow for the Post-Cycloaddition Alkylation pathway.

Chapter 3: Characterization and Isomer Differentiation

Unambiguous characterization is critical to ensure the correct regioisomer has been isolated.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for distinguishing between the N1 and N2 isomers. The chemical environment of the methyl group and the triazole ring protons/carbons are distinct for each isomer. For the methyl esters, the N2-methyl group typically appears slightly downfield compared to the N1-methyl group in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (C₅H₅N₃O₂) and fragmentation pattern, confirming the elemental composition.

-

X-Ray Crystallography: This is the definitive method for structural elucidation. The crystal structure for Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate has been reported, confirming its planar geometry.[6]

Chapter 4: Concluding Remarks and Future Outlook

The synthesis of this compound is a tractable but nuanced process. The post-cycloaddition alkylation route remains the most accessible and widely practiced method. Its primary drawback—the formation of isomeric mixtures—necessitates a rigorous and well-optimized purification strategy, for which column chromatography is indispensable.

Future research will likely focus on developing highly regioselective N2-alkylation reactions, potentially through the use of novel directing groups or transition-metal catalysis, which could obviate the need for tedious chromatographic separations and improve overall process efficiency.[7][8] For researchers and drug development professionals, a mastery of the techniques described herein provides reliable access to this valuable and synthetically versatile molecular scaffold.

References

-

Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. [Link]

-

Synthesis of C-Carbamoyl-1,2,3-triazoles by Microwave-Induced 1,3-Dipolar Cycloaddition of Organic Azides to Acetylenic Amides. ACS Publications. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

-

Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. [Link]

-

2H-1,2,3-Triazole synthesis. Organic Chemistry Portal. [Link]

-

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. PMC - NIH. [Link]

-

Alkylation and Acylation of the 1, 2, 3-Triazole Ring. J-Stage. [Link]

-

Radical alkylation of N-alkyl 1,2,4-triazoles. ElectronicsAndBooks. [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

-

Transmission of substituent effects via 1,2,4-triazole ring residue. Indian Journal of Chemistry. [Link]

-

2H-1,2,3-triazole-4-carboxylic acid(). ChemBK. [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

- One step synthesis of 1,2,3-triazole carboxylic acids.

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH. [Link]

-

An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

(PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

-

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. ResearchGate. [Link]

- Preparation method of 1H-1,2,4-triazole-3-methyl formate.

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 8. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized for its unique physicochemical properties that make it a valuable scaffold in drug design.[1] This five-membered heterocyclic ring is not merely a passive linker but an active participant in molecular interactions, capable of engaging in hydrogen bonding, dipole-dipole interactions, and improving metabolic stability. This guide focuses on a specific, yet important derivative: 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid . As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the "how," offering insights into its synthesis, properties, and potential in the pharmaceutical landscape.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Methyl Ester

| Property | This compound (Predicted) | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (Experimental/Computed) |

| Molecular Formula | C₄H₅N₃O₂ | C₅H₇N₃O₂[2] |

| Molecular Weight | 127.10 g/mol | 141.13 g/mol [3] |

| Monoisotopic Mass | 127.03818 Da[4] | 141.053826475 Da[3] |

| Appearance | White to off-white solid (predicted) | White solid[2] |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | Soluble in common organic solvents like DMF.[2] |

| pKa | Estimated to be in the range of 3-4 for the carboxylic acid proton. | Not applicable |

| XLogP | 0.1[4] | 0.4[3] |

Synthesis and Purification

A robust and reproducible synthesis is the foundation of any chemical research program. While a direct, one-pot synthesis for this compound is not prominently described, a highly efficient two-step synthesis can be proposed based on the validated synthesis of its methyl ester.[2]

Step 1: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

The initial step involves the N-methylation of the readily available Methyl 1H-1,2,3-triazole-4-carboxylate. The choice of a methylating agent and base is critical for achieving high regioselectivity for the N2 position of the triazole ring.

Caption: Synthesis of the methyl ester precursor.

Experimental Protocol:

-

To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry dimethylformamide (DMF, 15 ml) under a nitrogen atmosphere at 0 °C (ice bath), add potassium carbonate (K₂CO₃, 1.3 g).[2]

-

To this stirred suspension, add methyl iodide (CH₃I).[2]

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.[2]

-

Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, evaporate the solvent under reduced pressure.[2]

-

The resulting residue, which will contain a mixture of N-methylated isomers, can be purified by column chromatography on silica gel to isolate the desired Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.[2]

Self-Validating System Insight: The use of K₂CO₃ as a base is a deliberate choice. It is a mild, solid base that facilitates the deprotonation of the triazole N-H without promoting significant side reactions. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which enhances the nucleophilicity of the triazole anion.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is a standard transformation in organic synthesis, typically achieved under basic or acidic conditions. Basic hydrolysis (saponification) is often preferred for its high yields and cleaner reaction profiles.

Caption: Hydrolysis of the methyl ester to the final product.

Experimental Protocol (Proposed):

-

Dissolve Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate in a mixture of methanol and water.

-

Add an excess (typically 1.5-2.0 equivalents) of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with a strong acid such as 1M hydrochloric acid (HCl).

-

The carboxylic acid product should precipitate out of the solution. If it does not, extract the aqueous layer with a polar organic solvent such as ethyl acetate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Trustworthiness through Self-Validation: The workup procedure is designed to ensure the purity of the final product. The initial wash with a non-polar solvent removes hydrophobic impurities, while the final precipitation or extraction after acidification isolates the desired carboxylic acid from the inorganic salts formed during the reaction.

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR:

-

N-CH₃: A singlet at approximately 4.0-4.3 ppm.

-

Triazole C-H: A singlet at approximately 8.0-8.5 ppm.

-

COOH: A broad singlet at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

N-CH₃: A signal at approximately 35-40 ppm.

-

Triazole carbons: Two signals in the aromatic region, likely between 125-145 ppm.

-

C=O: A signal in the downfield region, typically around 160-170 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H stretch (carboxylic acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-H stretch (aromatic and methyl): Bands around 2900-3100 cm⁻¹.

-

C=N and N=N stretches (triazole ring): Bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry:

-

[M+H]⁺: Expected at m/z 128.0455.

-

[M-H]⁻: Expected at m/z 126.0309.[4]

-

A characteristic fragmentation pattern would likely involve the loss of CO₂ (44 Da) from the carboxyl group.

-

Reactivity and Stability

-

Stability: this compound is expected to be a stable crystalline solid under standard laboratory conditions. The triazole ring is generally robust and resistant to many common reagents.

-

Reactivity: The primary site of reactivity is the carboxylic acid functional group. It can undergo standard transformations such as:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amide bond formation: Activation of the carboxylic acid (e.g., with a coupling reagent like EDC/HOBt or conversion to an acid chloride) followed by reaction with an amine. This is a particularly important reaction in drug discovery for creating diverse libraries of compounds.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Applications in Drug Discovery and Development

The 1,2,3-triazole scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable properties.[5] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Bioisostere: The carboxylic acid group can act as a bioisostere for other functional groups, or it can be a key pharmacophoric element itself, forming critical interactions with biological targets. The triazole ring itself can be a bioisosteric replacement for an amide bond, offering improved metabolic stability and different geometric constraints.

-

Scaffold for Library Synthesis: The reactivity of the carboxylic acid allows for the straightforward synthesis of large libraries of amides and esters. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR) of a compound series.

-

Potential Therapeutic Areas: While specific applications for this exact molecule are not widely documented, related 1,2,3-triazole derivatives have been investigated as potential agents in a wide range of therapeutic areas, including:

-

Anticancer agents

-

Antimicrobials

-

Antivirals

-

Anticonvulsants[5]

-

The N2-methylation pattern of this molecule, as opposed to the N1-isomer, can have significant implications for its three-dimensional shape and its ability to interact with target proteins, making it a distinct and valuable building block for medicinal chemists.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and versatile building block for researchers in the pharmaceutical sciences. While detailed experimental characterization of this specific molecule is sparse in the public domain, its synthesis is readily achievable through a reliable two-step process from a known precursor. Its predicted physicochemical and spectroscopic properties, combined with the well-established importance of the 1,2,3-triazole scaffold in medicinal chemistry, make it a compound of significant interest for the development of novel therapeutic agents. This guide provides a comprehensive overview based on available data and established chemical principles, serving as a solid foundation for its application in the laboratory.

References

-

Prabakaran, K., Hathwar, V. R., Maiyalagan, T., Kirthana, M. V., & Khan, F. N. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1856. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

AOBChem. (n.d.). 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-, methyl ester. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1), 416-422. Available at: [Link]

- Flippin, L. A., & Sowin, T. J. (2003). One step synthesis of 1,2,3-triazole carboxylic acids. U.S. Patent No. 6,642,390 B2. Washington, DC: U.S. Patent and Trademark Office.

-

de Oliveira, R. B., et al. (2019). 1H-[2][3][4]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-[2][3][4]-triazole-4-carboxylate. Journal of the Brazilian Chemical Society, 30(9), 1951-1964. Available at: [Link]

-

ChemSynthesis. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

-

Safronov, N. E., Kostova, I. P., Palafox, M. A., & Belskaya, N. P. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8947. Available at: [Link]

- Zhang, J., & Li, Y. (2020). Method for synthesizing 1,2,4-triazole-3-methyl carboxylate. Chinese Patent No. CN111808034A.

-

Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 18(2), 123-129. Available at: [Link]

- Li, J., et al. (2013). Preparation method of 1H-1,2,4-triazole-3-methyl formate. Chinese Patent No. CN103145632B.

-

Khan, F. R. N. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1856. Available at: [Link]

-

da Silva, F. de C., et al. (2012). 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: a patent review (2008-2011). Expert Opinion on Therapeutic Patents, 22(10), 1133-1157. Available at: [Link]

- Liu, X., et al. (2015). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. Chinese Patent No. CN105037284A.

-

Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

-

Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis (Vol. 20a, pp. 75-102). Thieme. Available at: [Link]

-

Safronov, N. E., Kostova, I. P., Palafox, M. A., & Belskaya, N. P. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Docta Complutense. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | C5H7N3O2 | CID 13723775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C4H5N3O2) [pubchemlite.lcsb.uni.lu]

- 5. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]

spectroscopic data for 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

Foreword: The Analytical Imperative in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, the 1,2,3-triazole scaffold is particularly noteworthy for its unique combination of stability, dipolar nature, and capacity for hydrogen bonding, making it a privileged structure in medicinal chemistry.[1] This guide focuses on a specific derivative, This compound (Molecular Formula: C₄H₅N₃O₂), a molecule whose structural integrity is paramount to its function.[2]

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is structured to provide a logical, in-depth framework for the spectroscopic elucidation of this molecule. We will explore not just what the data shows, but why the spectra appear as they do and how each analytical technique provides a unique, yet complementary, piece of the structural puzzle. This guide is designed for researchers and professionals who require a robust understanding of how to verify and interpret the structure of this and similar heterocyclic compounds.

Foundational Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of a molecule's structure relies on a synergistic application of multiple spectroscopic techniques. For a molecule like this compound, the primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique probes a different aspect of the molecule's physical properties:

-

NMR Spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms.

-

Infrared (IR) Spectroscopy measures the vibrational frequencies of chemical bonds, providing a definitive fingerprint of the functional groups present.

-

Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its substructures.[3]

The power of this combined approach lies in its self-validating nature; a proposed structure must be consistent with the data obtained from all three methods.

Figure 1: A workflow illustrating the synergistic use of spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it provides information about the number, type, and connectivity of atoms.

Causality Behind NMR Analysis

For this compound, we are primarily interested in ¹H (proton) and ¹³C NMR.

-

¹H NMR: The chemical shift (δ) of each proton is dictated by its local electronic environment. Protons attached to the electron-deficient triazole ring are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons on the N-methyl group. The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very high chemical shift.[4]

-

¹³C NMR: Similarly, the chemical shifts of the carbon atoms reflect their hybridization and electronic environment. The carboxyl carbon (C=O) is significantly deshielded and appears far downfield. The carbons of the triazole ring will have distinct shifts, and the N-methyl carbon will appear far upfield.

Figure 2: Chemical structure of this compound with key atoms labeled.

Predicted and Experimental NMR Data

While a publicly available experimental spectrum for the exact acid is not readily found, we can predict the shifts based on known data for similar triazole derivatives and general principles.[1][5] The data for the closely related methyl ester (Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate) provides a strong basis for these predictions.[6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| H (Triazole) | 8.0 - 8.5 | Singlet | 1H | 135 - 145 |

| CH₃ (N-Methyl) | 4.0 - 4.3 | Singlet | 3H | 40 - 45 |

| OH (Carboxyl) | 10.0 - 13.0 | Broad Singlet | 1H | - |

| C=O (Carboxyl) | - | - | - | 160 - 165 |

| C (Triazole) | - | - | - | 140 - 150 |

Solvent: DMSO-d₆

Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve carboxylic acids and show the exchangeable -OH proton).

-

Solvent Choice Rationale: DMSO-d₆ is chosen over CDCl₃ because the acidic proton is often not observed in chloroform due to rapid exchange. The residual water peak in DMSO-d₆ also serves as a reference.

-

Shimming: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. This step is critical for high resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-15 ppm).

-

Use a standard 30° or 45° pulse angle to avoid saturation.

-

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

Employ proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).

-

A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (DMSO at ~2.50 ppm) and the ¹³C spectrum accordingly (~39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

Causality Behind IR Absorptions

The structure of this compound contains several IR-active functional groups:

-

O-H Stretch (Carboxylic Acid): This is one of the most characteristic peaks in IR spectroscopy. Due to strong intermolecular hydrogen bonding (dimerization), the O-H stretch of a carboxylic acid appears as a very broad and intense band, typically centered around 3000 cm⁻¹.[4][7][8]

-

C=O Stretch (Carboxylic Acid): The carbonyl group gives rise to a strong, sharp absorption. For a carboxylic acid conjugated with the triazole ring, this peak is expected between 1710-1680 cm⁻¹.[8]

-

C-H Stretches: Aromatic C-H stretches (from the triazole ring) typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.[7]

-

Triazole Ring Vibrations: The C=N and N=N stretching vibrations of the triazole ring will produce characteristic absorptions in the 1650-1400 cm⁻¹ region.[9]

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Alkyl | C-H Stretch | 2980 - 2850 | Medium |

| Aromatic (Triazole) | C-H Stretch | 3150 - 3050 | Medium-Weak |

| Carbonyl (Acid) | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Triazole Ring | C=N, N=N Stretch | 1650 - 1400 | Medium-Variable |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Protocol: Acquiring an FT-IR Spectrum

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's composition and connectivity.

Causality Behind Mass Spectrometry Analysis

In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).[3]

-

Molecular Ion (M⁺): The peak with the highest m/z value typically corresponds to the intact molecule with one electron removed, known as the molecular ion. For C₄H₅N₃O₂, the predicted monoisotopic mass is 127.03818 Da.[2] The presence of a strong peak at this m/z value confirms the molecular formula.

-

Fragmentation: The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. For this compound, predictable fragmentation pathways include the loss of the carboxyl group or parts of it.[10]

Table 3: Predicted Mass Spectrometry Data (ESI+)

| Adduct / Fragment | Formula | Predicted m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | C₄H₆N₃O₂⁺ | 128.04546 | Protonated Molecular Ion |

| [M+Na]⁺ | C₄H₅N₃O₂Na⁺ | 150.02740 | Sodium Adduct |

| [M-H₂O+H]⁺ | C₄H₄N₃O⁺ | 110.03489 | Loss of Water |

| [M-COOH+H]⁺ | C₃H₅N₃⁺ | 84.05562 | Loss of Carboxyl Group (Decarboxylation) |

Data predicted and available from PubChem.[2]

Figure 3: A plausible fragmentation pathway for this compound under ESI-MS conditions.

Protocol: Acquiring a High-Resolution Mass Spectrum (LC-MS)

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove particulates.

-

LC Method:

-

Use a standard C18 column.

-

The mobile phase is typically a gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode ESI.

-

The rationale for using LC is to purify the sample online before it enters the mass spectrometer, ensuring that the detected ions correspond to the compound of interest.

-

-

MS Method (Positive ESI):

-

Set the ion source to Electrospray Ionization (ESI) in positive mode.

-

Optimize source parameters like capillary voltage (~4000 V) and drying gas flow/temperature to achieve a stable spray and efficient desolvation.[10]

-

Acquire data in a full scan mode over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the compound.

-

Identify the peak for the protonated molecule [M+H]⁺.

-

Compare the measured accurate mass to the theoretical mass calculated for the formula C₄H₅N₃O₂. The mass error should be less than 5 ppm for confident identification.

-

Conclusion: A Self-Validating Structural Narrative

The structural elucidation of this compound is a case study in the power of orthogonal analytical techniques.

-

Mass Spectrometry establishes the correct molecular formula (C₄H₅N₃O₂) with high confidence via an accurate mass measurement of the molecular ion.

-

IR Spectroscopy unequivocally confirms the presence of the key functional groups: the very broad O-H and sharp C=O stretches validate the carboxylic acid moiety, while other peaks confirm the aromatic triazole ring and alkyl group.

-

NMR Spectroscopy provides the final, detailed blueprint. It confirms the number of distinct protons and carbons and, through their chemical shifts and multiplicities, reveals their precise connectivity, distinguishing this specific isomer from all others. The downfield singlet for the triazole proton, the upfield singlet for the N-methyl group, and the very downfield broad singlet for the acid proton are all in perfect agreement with the proposed structure.

Together, these data points create a cohesive and self-validating narrative. Each piece of spectroscopic evidence supports the others, leading to an unambiguous confirmation of the molecular structure of this compound. This rigorous, multi-faceted approach is the cornerstone of modern chemical analysis and is indispensable for ensuring the quality and integrity of compounds in research and development.

References

-

PubChem. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2H-benzo[d][2][6][11]triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Prabakaran, K., Hathwar, V. R., Maiyalagan, T., Kirthana, M. V., & Khan, F. N. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1646. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-Methyl-pyridin-2-yl)-2H-[2][6][11]triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ghamdi, A. M. (2015). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Heterocyclic Chemistry, 52(4), 1168-1175. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Pruhlo, Y. S., Shcherbyna, R. O., & Panasenko, O. I. (2015). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. The Pharma Innovation Journal, 4(9), 01-03. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

-

AOBChem. (n.d.). 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-, methyl ester. Retrieved from [Link]

-

Ivanova, Y. B., Guda, V. V., Churakov, A. M., Strelenko, Y. A., & Tartakovsky, V. A. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4153. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

-

Journal of University of Anbar for Pure Science. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. JUAPS, 18(2), 123-129. Retrieved from [Link]

-

PubChem. (n.d.). 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

de Oliveira, A. B., et al. (2018). 1H-[2][6][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 29(10), 2136-2147. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. Retrieved from [Link]

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

-

Cretu, E., et al. (2011). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 76(4), 543-553. Retrieved from [Link]

-

UTAR Institutional Repository. (n.d.). Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

-

Badawi, H. M., et al. (2021). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

-

Leslie, J. M. (2021, February 3). February 3, 2021. YouTube. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C4H5N3O2) [pubchemlite.lcsb.uni.lu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scielo.br [scielo.br]

- 6. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | C5H7N3O2 | CID 13723775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carboxylic acid | C8H7N3O2 | CID 67248371 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Characterization of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

This guide provides a comprehensive technical overview of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. Given the prevalence of the 1,2,3-triazole scaffold in medicinal chemistry, a thorough understanding of its structural and synthetic aspects is paramount.[1][2] This document delves into the synthesis, structural analysis, and spectroscopic characterization of this target molecule, leveraging detailed experimental data from its closely related methyl ester to provide authoritative insights.

Introduction: The Significance of the 1,2,3-Triazole Moiety in Drug Discovery

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, lauded for its synthetic accessibility, metabolic stability, and unique electronic properties.[1][2] Triazole derivatives are integral components of numerous pharmaceutical agents, agrochemicals, and functional materials.[3] Their ability to engage in hydrogen bonding and dipole-dipole interactions, coupled with their resistance to enzymatic degradation, makes them privileged scaffolds in the design of novel therapeutics.[1] Specifically, 1,2,3-triazole-4-carboxylic acids and their derivatives are explored as bioisosteres of other functional groups, enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[4]

This guide focuses on the N2-methylated isomer, this compound, providing a detailed examination of its structural features and a practical framework for its synthesis and characterization.

Structural Elucidation: Insights from the Crystal Structure of Methyl 2-Methyl-2H-1,2,3-triazole-4-carboxylate

While a definitive crystal structure for this compound is not publicly available, a high-resolution crystal structure of its methyl ester, Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, has been determined and provides invaluable insights into the geometry and electronic distribution of the core scaffold.[3][5][6]

The crystal structure analysis reveals a planar conformation of the molecule, with all non-hydrogen atoms residing in a common plane.[3] This planarity is a key feature of the 1,2,3-triazole ring and influences its interaction with biological targets. The packing of the molecules in the crystal lattice is stabilized by intermolecular C—H···O hydrogen bonds.[3]

Below is a visualization of the molecular structure based on the crystallographic data of the methyl ester.

Caption: Molecular structure of this compound.

Crystallographic Data Summary for Methyl 2-Methyl-2H-1,2,3-triazole-4-carboxylate

The following table summarizes the key crystallographic parameters for the methyl ester derivative, which serves as a robust model for the parent carboxylic acid.[3]

| Parameter | Value |

| Chemical Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9482 (10) |

| b (Å) | 7.9549 (15) |

| c (Å) | 21.655 (4) |

| β (°) | 92.05 (2) |

| Volume (ų) | 679.7 (2) |

| Z | 4 |

Key Bond Lengths and Angles

The geometry of the triazole ring and the carboxylate group in the methyl ester provides a strong basis for understanding the structure of the carboxylic acid. Selected bond lengths from the crystal structure of the methyl ester are presented below. It is anticipated that the bond lengths within the triazole ring of the carboxylic acid will be very similar. The C-O bond lengths of the carboxylic acid group will differ, with one C=O double bond and one C-O single bond, in contrast to the ester.

| Bond | Length (Å) |

| N1—N2 | 1.315 (2) |

| N2—N3 | 1.333 (2) |

| N1—C5 | 1.340 (2) |

| C4—C5 | 1.464 (3) |

| N2—C(Methyl) | 1.456 (2) |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from the commercially available Methyl 1H-1,2,3-triazole-4-carboxylate. The first step involves the regioselective methylation of the triazole ring, followed by the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis | MDPI [mdpi.com]

- 5. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | C5H7N3O2 | CID 13723775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this acid is not prominently listed in major chemical databases, this document will focus on its synthesis, characterization, and the scientific rationale for its application, drawing from data on its closely related and well-characterized methyl ester, Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (CAS No: 105020-39-1).[1][2]

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its stability and capacity for hydrogen bonding, making it an integral component of numerous therapeutic agents.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this specific triazole derivative in their work.

Molecular Structure and Physicochemical Properties

This compound is a five-membered heterocyclic ring containing three nitrogen atoms, substituted with a methyl group at the N2 position and a carboxylic acid at the C4 position. The precise positioning of the methyl group on the triazole ring is critical, as different isomers (1-methyl, 2-methyl, and 3-methyl) exhibit distinct physicochemical and biological properties.

Structural Information

| Identifier | Data | Source |

| Molecular Formula | C4H5N3O2 | PubChemLite[5] |

| IUPAC Name | This compound | - |

| SMILES | CN1N=CC(=N1)C(=O)O | PubChemLite[5] |

| InChI | InChI=1S/C4H5N3O2/c1-7-5-2-3(6-7)4(8)9/h2H,1H3,(H,8,9) | PubChemLite[5] |

| Monoisotopic Mass | 127.03818 Da | PubChemLite[5] |

Predicted Physicochemical Data

The following table summarizes key predicted data for the title compound. These values, calculated using computational models, provide a valuable baseline for experimental design.

| Property | Predicted Value | Source |

| XlogP | 0.1 | PubChemLite[5] |

| [M+H]+ (m/z) | 128.04546 | PubChemLite[5] |

| [M-H]- (m/z) | 126.03090 | PubChemLite[5] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process: N-methylation of a commercially available triazole ester, followed by saponification (hydrolysis) of the ester to yield the desired carboxylic acid. This approach offers excellent control over regioselectivity, favoring the desired N2-methylated isomer.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 105020-39-1)

This protocol is adapted from established literature procedures for the N-methylation of triazoles.[6]

-

Rationale: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a mild base like potassium carbonate (K2CO3) is sufficient to deprotonate the triazole ring, creating the nucleophile. Methyl iodide is a highly effective methylating agent.

-

Procedure:

-

To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K2CO3, 1.0 eq).

-

Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add methyl iodide (1.0 eq) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or LC-MS. The reaction typically yields a mixture of N1, N2, and N3 methylated isomers.[6]

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to separate the isomers. The N2-methylated isomer is typically well-separated.[6]

-

Step 2: Saponification to this compound

-

Rationale: Base-mediated hydrolysis (saponification) is a standard and high-yielding method for converting esters to carboxylic acids. A co-solvent system like THF/water ensures the solubility of both the ester starting material and the hydroxide reagent.

-

Procedure:

-

Dissolve the purified Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~2-3 with cold 1M HCl. A precipitate of the carboxylic acid should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

-

Alternative Synthetic Strategies: The Power of Cycloaddition

While the methylation route is effective, it is crucial for researchers to be aware of modern catalytic methods for constructing the triazole ring itself. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful route to 1,4-disubstituted 1,2,3-triazoles.[7][8] Although this method primarily yields the 1,4-isomer, variations and other cycloaddition strategies can be employed to generate diverse triazole scaffolds.[7]

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole moiety is not merely a passive linker; it is an important pharmacophore that can engage in hydrogen bonding and dipole-dipole interactions with biological targets.[4] The 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold, in particular, has proven to be highly valuable, as demonstrated by its inclusion in marketed drugs.[3]

-

Bioisostere: The triazole ring is often used as a bioisostere for amide or ester groups, offering improved metabolic stability and pharmacokinetic properties.[4]

-

Scaffold for Library Synthesis: The carboxylic acid functional group on this compound serves as a versatile chemical handle. It can be readily converted into amides, esters, and other functional groups, allowing for the rapid generation of compound libraries for screening against various biological targets.

-

Anticonvulsant and Antiviral Potential: The structural similarity to compounds like Rufinamide (an anticonvulsant) suggests potential applications in neuroscience.[3] Furthermore, triazole derivatives are key components of many antiviral and antifungal drugs, highlighting the broad therapeutic potential of this chemical class.[9][10]

Characterization and Analytical Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure. The proton spectrum should show a singlet for the triazole C-H, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton. Recent studies have combined NMR with quantum-chemical calculations to analyze the fine structures of similar fluorescent 1,2,3-triazole-4-carboxylic acids.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the molecular formula C4H5N3O2.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700-1725 cm⁻¹).

-

X-ray Crystallography: For the related methyl ester, single-crystal X-ray analysis has confirmed its planar structure and provided precise bond lengths and angles.[6] Such analysis would definitively confirm the structure of the carboxylic acid if suitable crystals can be obtained.

References

-

AOBChem. 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-, methyl ester. [Link]

-

PubChemLite. This compound. [Link]

-

PubChem. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. [Link]

-

SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]

-

ChemBK. 2H-1,2,3-triazole-4-carboxylic acid(). [Link]

-

Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1933. [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. [Link]

-

PubChem. 1,2,3-Triazole-4-carboxylic acid. [Link]

-

ChemSynthesis. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. [Link]

- Google Patents. One step synthesis of 1,2,3-triazole carboxylic acids.

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

ResearchGate. Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. [Link]

-

Kumar, K., & Goyal, R. (2020). An insight on medicinal attributes of 1,2,4-triazoles. RSC Advances, 10(45), 26856-26883. [Link]

-

Exploring Methyl 1H-1,2,4-Triazole-3-Carboxylate: Properties and Applications. [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | C5H7N3O2 | CID 13723775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C4H5N3O2) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. orientjchem.org [orientjchem.org]

- 9. chemimpex.com [chemimpex.com]

- 10. innospk.com [innospk.com]

- 11. mdpi.com [mdpi.com]

The 1,2,3-Triazole Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, which has emerged as a "privileged" scaffold in medicinal chemistry.[1][2][3] Its remarkable stability, synthetic accessibility via "click chemistry," and ability to engage in a wide range of biological interactions have cemented its importance in the development of novel therapeutic agents.[1][4][5] This in-depth technical guide provides a comprehensive overview of 1,2,3-triazole derivatives for researchers, scientists, and drug development professionals. We will explore the core synthetic methodologies, delve into the mechanistic underpinnings of their formation, and survey their diverse and potent biological activities, including antimicrobial, anticancer, and antiviral properties. This guide aims to be a valuable resource, bridging the gap between fundamental organic chemistry and applied medicinal science.

Part 1: The Ascendance of the 1,2,3-Triazole Core

Introduction to a Privileged Heterocycle: Structural Features and Physicochemical Properties

The 1,2,3-triazole ring is an aromatic heterocycle characterized by its high nitrogen content and planar structure.[3] This unique arrangement of atoms imparts a suite of physicochemical properties that are highly desirable in drug candidates. The triazole ring is remarkably stable to metabolic degradation, including hydrolysis, oxidation, and reduction.[4] The presence of three nitrogen atoms allows for hydrogen bonding and dipole interactions, which can enhance solubility and facilitate binding to biological targets.[4] Furthermore, the 1,2,3-triazole moiety is considered a bioisostere for various functional groups, such as amide bonds, enabling the fine-tuning of a molecule's pharmacological profile.[6]

The "Click Chemistry" Revolution: Why 1,2,3-Triazoles Became a Cornerstone of Medicinal Chemistry

The popularization of the 1,2,3-triazole scaffold is inextricably linked to the advent of "click chemistry," a concept introduced by K.B. Sharpless.[1][7] Click chemistry describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water.[8] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[8][9] This synthetic ease has allowed for the rapid generation of large libraries of diverse 1,2,3-triazole derivatives for high-throughput screening, accelerating the drug discovery process.[10]

Part 2: Synthetic Strategies for 1,2,3-Triazole Derivatives

The synthesis of the 1,2,3-triazole ring is dominated by the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[3] While the thermal reaction often leads to a mixture of regioisomers, the use of metal catalysts has revolutionized the field, offering exquisite control over the reaction's outcome.[11]

The Cornerstone of Triazole Synthesis: The Huisgen 1,3-Dipolar Cycloaddition

The uncatalyzed reaction between an azide and an alkyne, first described by Huisgen, is a classic example of a 1,3-dipolar cycloaddition.[3] This reaction typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, limiting its utility in applications where regiochemical purity is paramount.[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Quantum Leap in Efficiency and Regioselectivity

The discovery that copper(I) salts catalyze the azide-alkyne cycloaddition was a watershed moment for organic and medicinal chemistry.[8][9] The CuAAC reaction proceeds at room temperature, is tolerant of a wide variety of functional groups, and, most importantly, yields exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[7][9]

The mechanism of the CuAAC is thought to involve the formation of a copper acetylide intermediate.[7][9] This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing ring before undergoing reductive elimination to afford the 1,4-disubstituted triazole and regenerate the copper(I) catalyst.[9] Recent studies suggest a dinuclear copper intermediate may be involved, further explaining the reaction's high efficiency.[7]

Caption: Simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The following is a general protocol for the CuAAC reaction, which can be adapted for a variety of substrates.

Materials:

-

Terminal alkyne (1.0 eq)

-

Azide (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF)

Procedure:

-

Dissolve the alkyne and azide in the chosen solvent system in a reaction vessel.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) species.[12]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the "Other" Regioisomer

While the CuAAC reaction is incredibly powerful, it is limited to the synthesis of 1,4-disubstituted triazoles. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[9][13][14] This reaction is particularly useful for synthesizing fully substituted triazoles from internal alkynes, a transformation not possible with copper catalysis.[9][13]

The mechanism of the RuAAC is distinct from that of the CuAAC.[15][16] It is proposed to proceed through an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[15] This is followed by reductive elimination to yield the 1,5-disubstituted triazole and regenerate the ruthenium catalyst.[15]

Caption: Simplified workflow of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

The following is a general protocol for the RuAAC reaction.

Materials:

-

Alkyne (1.0 eq)

-

Azide (1.0-1.2 eq)

-

Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)) (1-5 mol%)

-

Anhydrous, non-protic solvent (e.g., toluene, THF, dioxane)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne and azide in the anhydrous solvent.

-

Add the ruthenium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C). The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.[14]

A Comparative Analysis: Choosing the Right Catalytic System

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted |

| Alkyne Substrates | Terminal alkynes | Terminal and internal alkynes |

| Reaction Conditions | Room temperature, aqueous or organic solvents | Elevated temperatures, anhydrous non-protic solvents |

| Catalyst | Cu(I) salts (often generated in situ from Cu(II) salts and a reducing agent) | [Cp*RuCl] complexes |

| Key Advantage | Mild conditions, operational simplicity ("click" reaction) | Broader alkyne scope, access to 1,5-regioisomers |

Part 3: The Pharmacological Orchestra of 1,2,3-Triazole Derivatives

The synthetic versatility of the 1,2,3-triazole scaffold has led to its incorporation into a vast array of molecules with diverse biological activities.[2][5][17]

Combating Microbial Resistance: 1,2,3-Triazoles as Antimicrobial Agents

The emergence of drug-resistant pathogens is a major global health threat.[18][19] 1,2,3-Triazole derivatives have shown significant promise as novel antimicrobial agents.[19][20][21]

Numerous studies have reported the synthesis of 1,2,3-triazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria.[18][19] For instance, novel 1,2,3-triazole glycosides have been synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[18][19] The results indicated that Staphylococcus aureus was particularly susceptible to these compounds.[18]

1,2,3-Triazole derivatives have also demonstrated significant antifungal activity, particularly against Candida albicans and Aspergillus niger.[18][22] The 1,2,3-triazole nucleus is considered a privileged scaffold in antifungal drug development, acting as a prominent bioactive linker and an isostere of the 1,2,4-triazole core found in many established antifungal drugs.[22]

In the Fight Against Cancer: The Anticancer Potential of 1,2,3-Triazoles

The 1,2,3-triazole moiety is a key building block in the discovery of new anticancer agents.[6][23][24][25][26]

1,2,3-Triazole derivatives exert their anticancer effects through a variety of mechanisms, including the induction of cell cycle arrest and apoptosis.[24][25] They have been shown to inhibit a range of cellular targets, such as kinases, histone deacetylases, and matrix metalloproteinases.[24][25] For example, certain 1,2,3-triazole-containing chalcone derivatives have shown potential activity against A549 lung cancer cells.[25]

Structure-activity relationship studies have provided valuable insights into the design of more potent anticancer 1,2,3-triazoles. For example, in a series of 1,2,3-triazole-containing chromene derivatives, the presence of a fluoro atom on a phenyl ring was found to contribute to the antiproliferative activity against the A549 lung cancer cell line.[25]

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,3-Triazole-containing chromene derivatives | A549 (Lung) | 1.02 - 74.28 | [25] |

| 1,2,3-Triazole-containing chalcone derivatives | A549 (Lung) | 8.67 - 11.62 | [25] |

| 1,2,3-Triazolo(4,5-d)pyrimidine | NCI-H1650 (Lung) | 2.37 | [25] |

| 1,2,3-Triazole-amino acid conjugates | MCF7 (Breast), HepG2 (Liver) | <10 | [6] |

| Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 | [24] |

A Promising Frontier: 1,2,3-Triazoles as Antiviral Therapeutics

The development of novel antiviral agents is a critical area of research, and 1,2,3-triazoles have emerged as a promising class of compounds.[4][27][28][29][30][31]

1,2,3-Triazole derivatives have been shown to inhibit various stages of the viral life cycle, including viral entry and replication.[29] They have demonstrated activity against a broad spectrum of viruses, including influenza virus, human immunodeficiency virus (HIV), hepatitis B and C viruses, and Chikungunya virus.[28][29][30]

Recent studies have highlighted the potential of 1,2,3-triazole derivatives as antiviral agents. For instance, two 1,4-disubstituted-1,2,3-triazole derivatives have been investigated for their activity against Chikungunya virus (CHIKV) replication, with one compound showing significant inhibition of viral yield.[29] Another study reported that 1,2,3-triazole nitroxide derivatives exhibited significant anti-HSV-1 activity with low cytotoxicity.[4]

Beyond Infection and Cancer: Enzyme Inhibition and Other Therapeutic Niches

The utility of 1,2,3-triazoles extends beyond antimicrobial and anticancer applications. They have been identified as potent inhibitors of various enzymes implicated in a range of diseases.[32][33][34][35][36]